molecular formula C11H13FO B2756617 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol CAS No. 842123-82-4

4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol

Cat. No.: B2756617
CAS No.: 842123-82-4
M. Wt: 180.222
InChI Key: VKRVXWMJSBTSNR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol is an organic compound that features a butenol backbone with a fluorinated methylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the use of fluorinated pyridines, which can be synthesized through various fluorination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol is unique due to its combination of a butenol backbone with a fluorinated methylphenyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRVXWMJSBTSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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